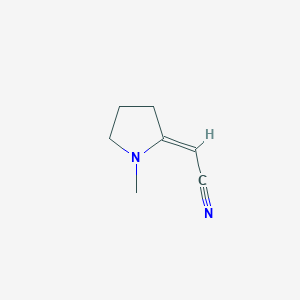
(1-Methyl-2-pyrrolidinylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-2-pyrrolidinylidene)acetonitrile, also known as MPAN, is a chemical compound that has been extensively studied for its potential use in scientific research. MPAN is a versatile compound that can be synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of (1-Methyl-2-pyrrolidinylidene)acetonitrile is not fully understood, but it is believed to act as a nucleophile in various reactions. It has been found to be a useful reagent for the synthesis of various compounds due to its ability to undergo nucleophilic addition reactions. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been found to be a useful ligand in various catalytic reactions, due to its ability to coordinate with metals.
生化和生理效应
(1-Methyl-2-pyrrolidinylidene)acetonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-inflammatory properties. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been found to have potential applications in the treatment of neurodegenerative diseases, due to its ability to inhibit the aggregation of amyloid-beta proteins.
实验室实验的优点和局限性
One of the main advantages of using (1-Methyl-2-pyrrolidinylidene)acetonitrile in lab experiments is its versatility. It can be synthesized using various methods, and it has a range of potential applications in organic chemistry. However, one limitation of using (1-Methyl-2-pyrrolidinylidene)acetonitrile is that it can be difficult to handle due to its high reactivity. Careful handling is required to ensure that reactions proceed smoothly and safely.
未来方向
There are many potential future directions for research involving (1-Methyl-2-pyrrolidinylidene)acetonitrile. One area of interest is the development of new synthetic methods for (1-Methyl-2-pyrrolidinylidene)acetonitrile, which could lead to the synthesis of new compounds with potential applications in various fields. Another area of interest is the study of the biochemical and physiological effects of (1-Methyl-2-pyrrolidinylidene)acetonitrile, which could lead to the development of new treatments for various diseases. Additionally, the use of (1-Methyl-2-pyrrolidinylidene)acetonitrile in catalytic reactions is an area of interest for future research, as it has the potential to lead to the development of new catalysts with improved activity and selectivity.
合成方法
(1-Methyl-2-pyrrolidinylidene)acetonitrile can be synthesized using various methods, including the reaction of 1-methyl-2-pyrrolidinone with acetonitrile in the presence of a strong base. The reaction typically proceeds at room temperature and yields a high purity product. Other methods for synthesizing (1-Methyl-2-pyrrolidinylidene)acetonitrile include the reaction of 1-methylpyrrolidinium salts with acetonitrile, or the reaction of 1-methyl-2-pyrrolidinone with cyanogen bromide.
科学研究应用
(1-Methyl-2-pyrrolidinylidene)acetonitrile has been used extensively in scientific research, particularly in the field of organic chemistry. It has been found to be a useful reagent for the synthesis of various compounds, including pyrrolidines, β-lactams, and other nitrogen-containing heterocycles. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been used in the synthesis of chiral compounds, which have potential applications in the pharmaceutical industry.
属性
CAS 编号 |
171918-46-0 |
|---|---|
产品名称 |
(1-Methyl-2-pyrrolidinylidene)acetonitrile |
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC 名称 |
(2Z)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C7H10N2/c1-9-6-2-3-7(9)4-5-8/h4H,2-3,6H2,1H3/b7-4- |
InChI 键 |
ISCVFPUOTPSSOQ-DAXSKMNVSA-N |
手性 SMILES |
CN\1CCC/C1=C/C#N |
SMILES |
CN1CCCC1=CC#N |
规范 SMILES |
CN1CCCC1=CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



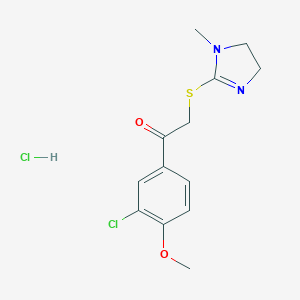
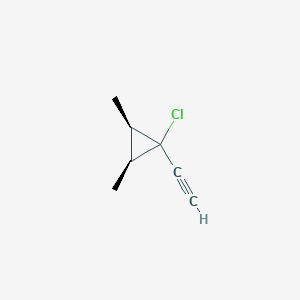

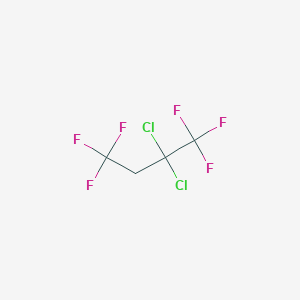
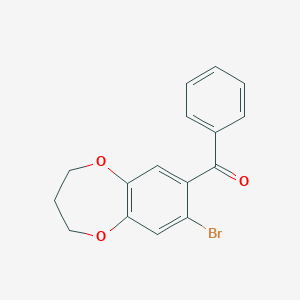
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)
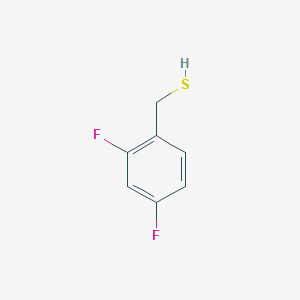
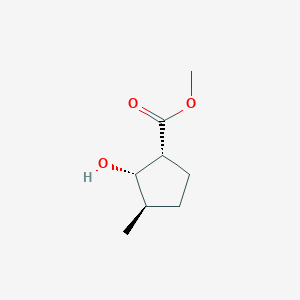
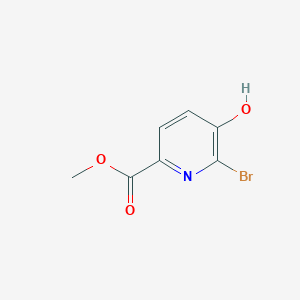
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)


![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)
